

# Cost-Effectiveness of Spinraza vs. Other SMA Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Spinraza |           |  |  |
| Cat. No.:            | B3181795 | Get Quote |  |  |

This guide provides a detailed, objective comparison of the cost-effectiveness of **Spinraza** (nusinersen) against two other leading therapies for Spinal Muscular Atrophy (SMA): Zolgensma (onasemnogene abeparvovec) and Evrysdi (risdiplam). The content is tailored for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and visual representations of key biological and analytical pathways.

#### **Data Presentation**

The following tables summarize the key quantitative data on the efficacy, safety, and cost-effectiveness of **Spinraza**, Zolgensma, and Evrysdi.

## Table 1: Efficacy Outcomes in Pivotal Clinical Trials for SMA Type 1



| Outcome Measure                  | Spinraza (ENDEAR<br>Trial)                                                                                                                  | Zolgensma<br>(STR1VE Trial)                                                                                                          | Evrysdi (FIREFISH<br>Trial)                                                                                             |
|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint                 | Proportion of motor<br>milestone responders<br>(HINE-2)                                                                                     | Event-free survival at<br>14 months                                                                                                  | Proportion of infants<br>sitting without support<br>for at least 5 seconds<br>at 12 months                              |
| Motor Milestone<br>Achievement   | 51% of infants treated with Spinraza were motor milestone responders, compared to 0% in the shamcontrol group.                              | In a phase 3 trial of 22 patients, 13 infants were sitting independently at 18 months of age.[1]                                     | At 12 months, 41% of infants treated with Evrysdi were able to sit independently for more than five seconds.[1]         |
| Survival                         | A 47% reduced risk of<br>death or permanent<br>ventilation was<br>observed in the<br>Spinraza group<br>compared to the<br>control group.[2] | In the STR1VE trial,<br>21 of 22 infants were<br>alive and free of<br>permanent ventilation<br>at a median age of<br>14.4 months.[3] | After five years of treatment with Evrysdi, 91% of children with Type 1 SMA were alive.[4]                              |
| Ventilator-Free<br>Survival      | Significantly higher in<br>the Spinraza group<br>compared to the<br>sham-control group.                                                     | 95% of patients in a<br>meta-analysis<br>achieved this<br>outcome.[5]                                                                | 81% of children were<br>surviving without the<br>need for permanent<br>ventilation after five<br>years of treatment.[4] |
| CHOP-INTEND Score<br>Improvement | Statistically significant improvement from baseline compared to the control group.                                                          | A mean increase of<br>14.3 points was<br>observed five months<br>after treatment.[3]                                                 | A meta-analysis<br>showed a 90% rate of<br>motor function<br>improvement.[5]                                            |

**Table 2: Safety Profile from Clinical Trials** 



| Adverse Event Profile                        | Spinraza<br>(Nusinersen)                                                                            | Zolgensma<br>(Onasemnogene<br>Abeparvovec)            | Evrysdi (Risdiplam)                                  |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------|------------------------------------------------------|
| Common Adverse<br>Events                     | Lower respiratory infection (55%) and constipation (35%).[2]                                        | Vomiting, elevated aminotransferases.                 | Fever, diarrhea, rash.                               |
| Serious Adverse<br>Events                    | Atelectasis was more frequent in Spinraza-treated patients (18%) than in control patients (10%).[2] | Acute liver failure,<br>thrombocytopenia.             | Pneumonia,<br>respiratory distress.                  |
| Route of<br>Administration-<br>Related Risks | Risks associated with lumbar puncture (e.g., headache, back pain).                                  | Systemic administration can lead to immune responses. | Generally well-<br>tolerated oral<br>administration. |

**Table 3: Cost and Cost-Effectiveness Data** 



| Metric                                                                             | Spinraza<br>(Nusinersen)                                                                                                                                                                    | Zolgensma<br>(Onasemnogene<br>Abeparvovec)                                                                                                                                                                      | Evrysdi (Risdiplam)                                                                                     |
|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Drug Price                                                                         | Approximately<br>\$125,000 per dose.                                                                                                                                                        | A one-time cost of \$2.1 million.[1]                                                                                                                                                                            | Up to \$340,000 per<br>year, with dosing<br>based on weight.[1]                                         |
| Incremental Cost-<br>Effectiveness Ratio<br>(ICER) per QALY<br>Gained (SMA Type 1) | Ranges from<br>\$210,095 to<br>\$1,150,455 compared<br>to standard of care.[6]                                                                                                              | Ranges from \$32,464<br>to \$251,403 compared<br>to standard of care.[6]                                                                                                                                        | A Brazilian study found an ICER of R\$5,094,220.37 per QALY gained compared to best supportive care.[7] |
| Notes on Cost-<br>Effectiveness                                                    | A French analysis showed that in comparison to nusinersen, risdiplam resulted in 1.92 life years gained and dominated onasemnogene abeparvovec on a cost-per-equivalent life year basis.[8] | A Novartis-funded study found Zolgensma to be costeffective compared to Spinraza.[1] One analysis predicted survival of 37.6 years for patients treated with Zolgensma, compared to 12.1 years for Spinraza.[1] | A study in China concluded that Risdiplam is a costeffective option compared to Nusinersen.             |

### **Experimental Protocols**

The pivotal clinical trials for each therapy established their efficacy and safety profiles. Below are summaries of their methodologies.

#### Spinraza (Nusinersen): ENDEAR Trial

Study Design: A Phase 3, multicenter, double-blind, randomized (2:1), sham-controlled trial.
 [2] The trial was terminated early after a pre-planned interim analysis showed a significant benefit in the Spinraza group.[9]



- Patient Population: 121 infants aged ≤7 months at the time of the first dose, with a diagnosis
  of infantile-onset SMA and two copies of the SMN2 gene.[2][9]
- Intervention: Intrathecal administration of a 12 mg equivalent dose of **Spinraza** or a sham procedure. Dosing occurred on days 1, 15, 29, 64, followed by maintenance doses every four months.
- Primary Endpoints: The proportion of motor milestone responders as assessed by the Hammersmith Infant Neurological Examination (HINE-2) and the time to death or permanent ventilation.[2][9]
- Key Exclusion Criteria: Hypoxemia at screening.

## Zolgensma (Onasemnogene Abeparvovec): STR1VE Trial

- Study Design: A Phase 3, single-arm, open-label, multicenter trial.
- Patient Population: 22 patients with SMA Type 1, less than 6 months of age, with one or two copies of the SMN2 gene.
- Intervention: A single intravenous infusion of onasemnogene abeparvovec.
- Primary Endpoint: Event-free survival at 14 months of age, with an event defined as death or the need for permanent ventilatory support. A co-primary endpoint was the achievement of independent sitting at 18 months of age.
- Key Exclusion Criteria: Presence of anti-AAV9 antibodies at a titer greater than 1:50.

#### Evrysdi (Risdiplam): FIREFISH Trial

- Study Design: A two-part, open-label, multicenter study. Part 1 was a dose-escalation study, and Part 2 assessed the efficacy and safety of the selected dose.[10]
- Patient Population: Infants aged 1 to 7 months with Type 1 SMA.[11]
- Intervention: Daily oral administration of Evrysdi.



- Primary Endpoint: The proportion of infants sitting without support for at least 5 seconds at 12 months of treatment, as measured by the Bayley Scales of Infant and Toddler Development Third Edition (BSID-III).[10]
- Key Exclusion Criteria: Use of other investigational drugs for SMA.

### **Mandatory Visualization**

The following diagrams illustrate the mechanisms of action of the three SMA therapies and a conceptual workflow for a cost-effectiveness analysis.



Click to download full resolution via product page

Caption: Mechanisms of action for SMA therapies.





Click to download full resolution via product page

Caption: Workflow for cost-effectiveness analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. Early-Onset SPINRAZA® (nusinersen) Efficacy | HCP [spinrazahcp.com]
- 3. m.youtube.com [m.youtube.com]
- 4. SMN1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. Systematic literature review of the economic burden of spinal muscular atrophy and economic evaluations of treatments PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. ISPOR Cost-Effectiveness of Risdiplam for Patients with Types 1 3 Spinal Muscular Atrophy (SMA) in Francecost-Effectiveness of Risdiplam for Patients with Types 1 - 3 Spinal Muscular Atrophy (SMA) in France [ispor.org]
- 9. Conclusions Clinical Review Report: Nusinersen (Spinraza) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. roche.com [roche.com]
- 11. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [Cost-Effectiveness of Spinraza vs. Other SMA Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181795#cost-effectiveness-analysis-of-spinraza-versus-other-sma-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com